Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI)
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Overview
Description
Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) is a chemical compound with the molecular formula C9H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) typically involves the reaction of piperazine with an appropriate acylating agent. One common method is the reaction of piperazine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-acetyl-4-(1-oxo-2-propenyl)- (9CI)
- Piperazine, 1-(1-oxo-2-propenyl)-, homopolymer (9CI)
Uniqueness
Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyl group and the presence of the 1-oxo-2-propenyl moiety make it a versatile compound for various applications, distinguishing it from other piperazine derivatives.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(4-propylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H18N2O/c1-3-5-11-6-8-12(9-7-11)10(13)4-2/h4H,2-3,5-9H2,1H3 |
InChI Key |
XSTBLQWORDGVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C=C |
Origin of Product |
United States |
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